Torbugesic, known scientifically as butorphanol tartrate, is a synthetic opioid analgesic classified within the phenanthrene series. It acts as both an agonist and antagonist at different opioid receptors, primarily the mu and kappa receptors. The chemical name for butorphanol tartrate is (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) (salt), with a molecular formula of and a molecular weight of 477.56 g/mol. This compound is utilized in various medical applications, particularly for pain management in both human and veterinary medicine .
Butorphanol tartrate is derived from morphine and belongs to the class of opioid analgesics. Its classification as a partial agonist at the mu opioid receptor and a full agonist at the kappa receptor allows it to provide analgesic effects while potentially mitigating some of the risks associated with full agonists, such as respiratory depression and addiction .
The synthesis of butorphanol tartrate involves several steps, utilizing various reagents and conditions to obtain high purity yields. One notable method includes:
Another method details the use of sodium borohydride for reductions and various acid-base extractions to isolate the desired butorphanol tartrate product with yields typically around 78-95% .
The molecular structure of butorphanol tartrate can be represented as follows:
Butorphanol undergoes several chemical reactions during its synthesis:
Butorphanol exerts its analgesic effects through its action on opioid receptors:
Butorphanol tartrate has several important applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0